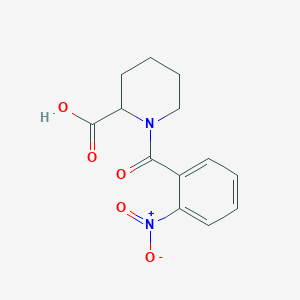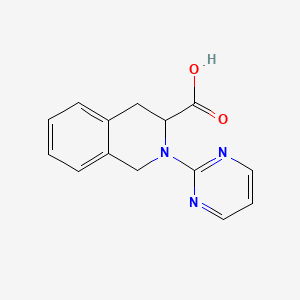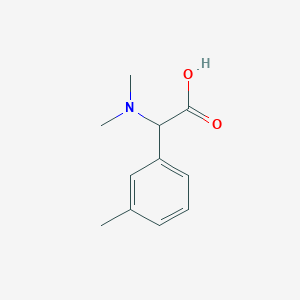
5-(2-Morpholin-4-ylethoxy)-2-nitrophenylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of “5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines” involves sulfonylation, formation of 1,2,3-thiadiazole ring by diazo transfer to activated methylene group of thioamides (the Regitz reaction), the formation of amidine (amidation) and ethylimidate (the Pinner reaction) groups .Molecular Structure Analysis
The molecular structure of similar compounds can be deduced from their molecular formulas. For example, “4-(2-Morpholin-4-ylethoxy)aniline” has a molecular weight of 222.288 g/mol . Another compound, “2-(2-Morpholin-4-yl-ethoxy)-5-(trifluoromethyl)aniline”, has a molecular weight of 290.281 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and involve multiple steps. For instance, the reactions of dimorpholine derivatives of 2-thiocarbamoylacetimidamides with arylsulfonyl azides were studied. A new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be inferred from their molecular structure. For instance, “2-(2-Morpholin-4-ylethoxy)benzoic acid” has a molecular weight of 251.28 . Another compound, “4-(2-Morpholin-4-ylethoxy)aniline”, has a molecular weight of 222.288 g/mol .Wissenschaftliche Forschungsanwendungen
1. Electrochemical and Aggregation Properties
A study by Bıyıklıoğlu (2015) explored the electrochemical and aggregation properties of silicon phthalocyanine and subphthalocyanine derivatives, including compounds related to 5-(2-Morpholin-4-ylethoxy)-2-nitrophenylamine. These compounds displayed significant solubility in various organic solvents and were non-aggregated in the studied solvents. The research contributes to the understanding of the electrochemical behavior of such compounds (Bıyıklıoğlu, 2015).
2. Synthesis of Biologically Active Compounds
Wang et al. (2016) investigated the synthesis of 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a significant intermediate in the synthesis of various biologically active compounds. This research highlights the importance of 5-(2-Morpholin-4-ylethoxy)-2-nitrophenylamine derivatives in developing small molecule inhibitors for cancer treatment (Wang et al., 2016).
3. Potential Anticancer Agents
A 2016 study by Barut et al. investigated the interactions of zinc(ii), manganese(iii), and copper(ii) phthalocyanines substituted with [2-(2-morpholin-4-ylethoxy)ethoxy] groups with CT-DNA. These compounds displayed remarkable inhibitory activities against topoisomerase I enzyme, suggesting their suitability as anticancer agents (Barut et al., 2016).
4. Glucosidase Inhibitors with Antioxidant Activity
Özil et al. (2018) synthesized 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives and evaluated them for in vitro antioxidant activities and glucosidase inhibitors. These compounds exhibited high scavenging activity and significant α-glucosidase inhibitory potential (Özil et al., 2018).
5. Antidepressant PropertiesHatanaka et al. (1996) studied YM992, a compound with a structure related to 5-(2-Morpholin-4-ylethoxy)-2-nitrophenylamine, showing it as a selective serotonin reuptake inhibitor with 5-HT2A receptor antagonistic activity. This research provides insight into the potential antidepressant properties of related compounds [(Hatanaka et al., 1996)]
Scientific Research Applications of 5-(2-Morpholin-4-ylethoxy)-2-nitrophenylamine
Electrochemical and Aggregation Properties
A study by Bıyıklıoğlu (2015) explored the electrochemical and aggregation properties of novel silicon phthalocyanines and subphthalocyanines, which are related to 5-(2-Morpholin-4-ylethoxy)-2-nitrophenylamine. These compounds demonstrated solubility in various organic solvents and non-aggregated behavior, with their electrochemical properties investigated using voltammetry techniques (Bıyıklıoğlu, 2015).
Synthesis of Biologically Active Compounds
Wang et al. (2016) reported on the synthesis of 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for creating biologically active compounds. This research highlights the relevance of derivatives of 5-(2-Morpholin-4-ylethoxy)-2-nitrophenylamine in developing anticancer drugs (Wang et al., 2016).
Potential Anticancer Agents
Barut et al. (2016) synthesized and investigated zinc(ii), manganese(iii), and copper(ii) phthalocyanines with substitutions related to 5-(2-Morpholin-4-ylethoxy)-2-nitrophenylamine for their interaction with CT-DNA and DNA-photocleavage activities. These compounds showed potential as anticancer agents due to their strong binding affinities and significant cleavage activities (Barut et al., 2016).
Antidepressant Properties
YM992, structurally related to 5-(2-Morpholin-4-ylethoxy)-2-nitrophenylamine, was studied by Hatanaka et al. (1996). It exhibited properties of a selective serotonin reuptake inhibitor with 5-HT2A receptor antagonistic activity, suggesting potential use as a novel antidepressant (Hatanaka et al., 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(2-morpholin-4-ylethoxy)-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c13-11-9-10(1-2-12(11)15(16)17)19-8-5-14-3-6-18-7-4-14/h1-2,9H,3-8,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXNHAZTDUTSHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






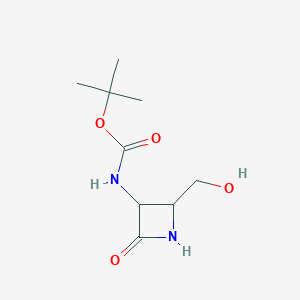

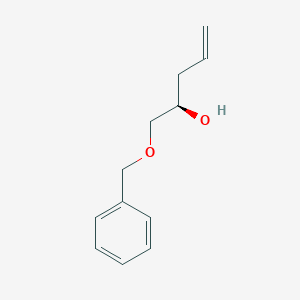
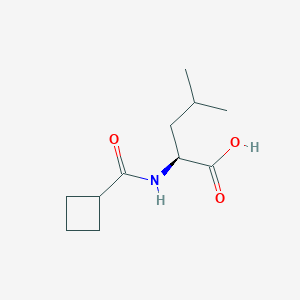
![2-[[2-(3,5-Difluorophenyl)-2-hydroxyacetyl]amino]-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide](/img/structure/B3081454.png)

